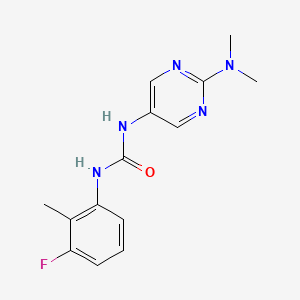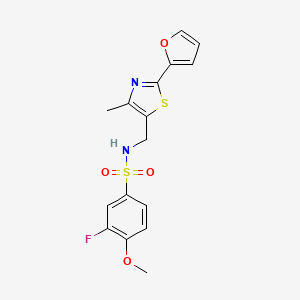
3-fluoro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-fluoro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-methoxybenzenesulfonamide” is a complex organic molecule. It contains several functional groups including a sulfonamide, a furan ring, a thiazole ring, a methoxy group, and a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic furan and thiazole rings, along with the sulfonamide group, would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of several functional groups provides multiple sites for potential reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the nonpolar aromatic rings could affect its solubility and reactivity .Scientific Research Applications
Quantum Chemical and Molecular Dynamics Studies
Benzenesulfonamide derivatives have been studied for their adsorption and corrosion inhibition properties on metal surfaces, such as iron. Quantum chemical calculations and molecular dynamics simulations provide insights into their reactivity and binding energies, suggesting potential applications in materials science for corrosion protection and surface engineering (Kaya et al., 2016).
Anticancer Research
Research on aminothiazole-paeonol derivatives, structurally related to benzenesulfonamides, has shown significant anticancer potential against several cancer cell lines. This highlights the role of such compounds in developing new anticancer agents, especially for gastrointestinal adenocarcinoma treatment (Tsai et al., 2016).
Cyclooxygenase-2 Inhibition
Derivatives of benzenesulfonamide have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, indicating their potential use in developing therapies for conditions like rheumatoid arthritis and osteoarthritis. The introduction of a fluorine atom has been noted to enhance COX-1/COX-2 selectivity, demonstrating the importance of fluorine in medicinal chemistry (Hashimoto et al., 2002).
Electrophilic Fluorination
The development of new electrophilic fluorinating reagents, such as N-fluoro-benzenesulfonimide derivatives, showcases the application of benzenesulfonamide-related compounds in organic synthesis. These reagents facilitate the enantioselective fluorination of substrates, offering tools for synthesizing fluorinated organic molecules with potential applications in pharmaceuticals and agrochemicals (Yasui et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S2/c1-10-15(24-16(19-10)14-4-3-7-23-14)9-18-25(20,21)11-5-6-13(22-2)12(17)8-11/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHKUAOFKRNPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-methoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate](/img/structure/B2740803.png)
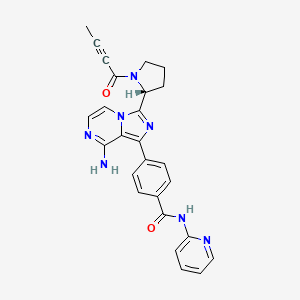
![N'-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2740805.png)
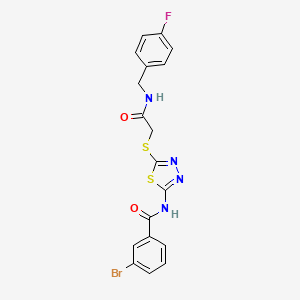
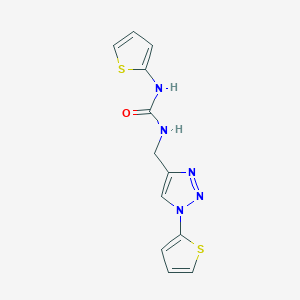
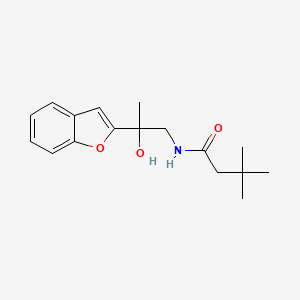
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-morpholinobenzenesulfonamide](/img/structure/B2740817.png)
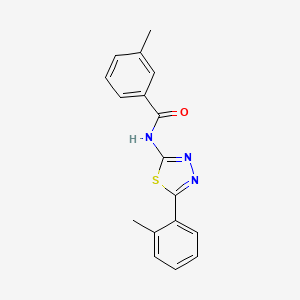
![N-[(3-Ethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2740822.png)
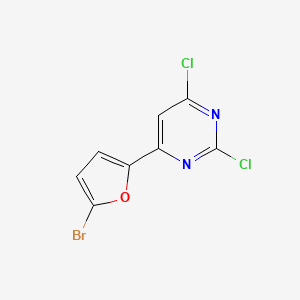
![Sodium;2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B2740824.png)
